Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS 2059937-32-3) is a protected amino acid derivative with a molecular formula of C₁₅H₂₂N₂O₅ and a molecular weight of 310.35 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality, and a hydroxyl group adjacent to a pyridin-4-yl substituent. The compound is commercially available for research purposes, with prices ranging from $362 (50 mg) to $2,873 (2.5 g) depending on scale .
The Boc group enhances stability during synthetic processes, particularly in peptide synthesis or heterocyclic compound preparation, by preventing unwanted side reactions at the amine site. The pyridin-4-yl moiety may contribute to pharmacological activity, as pyridine derivatives are common in drug discovery .
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-6-8-16-9-7-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTAFCQKHIGHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=NC=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. For example, a two-step protocol involving ammonolysis followed by Boc protection achieved 62% yield for a structurally related pyrrolidine derivative. The general mechanism proceeds via nucleophilic attack of the amino group on Boc₂O, with triethylamine or DIEA as a base to scavenge HCl byproducts.
Reaction Conditions:
Hydroxylation and Pyridine Incorporation
The 3-hydroxy-3-(pyridin-4-yl) motif is constructed via nucleophilic addition to pyridine-4-carbaldehyde. A Henry reaction between ethyl nitroacetate and pyridine-4-carbaldehyde generates a β-nitro alcohol intermediate, which is subsequently reduced to the β-amino alcohol. Hydrogenation over palladium on carbon (10% Pd/C) in ethanol achieves quantitative reduction.
Critical Parameters:
Esterification and Final Assembly
Esterification of the carboxylic acid precursor is achieved using ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, the ethyl ester is introduced early via ethyl nitroacetate in the Henry reaction, streamlining the synthesis.
Yield Optimization:
- Stepwise vs. One-Pot: Sequential Boc protection and esterification improve yield (62%) compared to concurrent reactions (≤50%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM, THF) enhance Boc protection kinetics, while protic solvents (MeOH, EtOH) favor hydrogenation. For example, ammonolysis in aqueous methanol (8:1 MeOH:H₂O) at 60°C for 15 hours achieved 96% conversion for a pyrrolidine analog.
Table 1. Solvent Impact on Boc Protection
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 62 |
| THF | 40 | 58 |
| MeCN | 25 | 51 |
Stereochemical Control
The 3-hydroxy center introduces a stereogenic carbon, necessitating asymmetric synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective Henry reactions (Cu(II)-bisoxazoline complexes) achieve enantiomeric excess >90%.
Chiral Resolution Example:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 1.44 (s, 18H, Boc CH₃)
- δ 4.67 (br, 1H, NH)
- δ 3.76–3.91 (m, 2H, CH₂O)
- δ 8.50–8.70 (m, 2H, pyridine-H)
MS (ESI):
Purity and Stability
HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirmed 95% purity. The compound is stable at RT for >6 months under inert atmosphere but degrades in acidic conditions (t₁/₂ = 2 hours at pH 3).
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, coupling with 3-cyanobenzoic acid via HOBt/EDCI yields a bioactive analog (62% yield).
Peptidomimetic Design
The pyridinyl group enhances blood-brain barrier permeability, making it valuable in neuroactive peptide analogs.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in peptide coupling or further functionalization.
Example :
-
Hydrolysis of the ethyl ester in Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoate produces 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid (CAS 33814-94-7) .
Conditions : -
Basic hydrolysis: NaOH/H₂O, reflux.
-
Acidic hydrolysis: HCl/EtOH, reflux.
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, exposing the primary amine for subsequent reactions.
Typical Reagents :
-
Trifluoroacetic acid (TFA) in dichloromethane.
-
Hydrochloric acid (HCl) in dioxane .
Application :
Deprotection enables the free amine to participate in: -
Nucleophilic substitution or reductive amination.
Hydroxyl Group Functionalization
The β-hydroxy group participates in Mitsunobu reactions or oxidation.
Mitsunobu Reaction
The hydroxyl group reacts with alcohols to form ethers via Mitsunobu conditions.
Example from Analogs :
-
Compound 77 (Boc-protected amine) reacted with alcohols under Mitsunobu conditions (DIAD, PPh₃) to form alkyl ethers 78a–f (70–88% yields) .
Reagents : -
DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
Oxidation
The hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane or Swern oxidation, though this is not explicitly documented for the target compound.
Pyridine Ring Modifications
The pyridin-4-yl group supports electrophilic substitution or metal-catalyzed coupling reactions.
Heck Reaction
A palladium-catalyzed Heck reaction introduces alkenes to halogenated pyridine derivatives.
Example from Analogs :
-
Brominated oxazolo[4,5-b]pyridine (2) reacted with methyl acrylate under Heck conditions (Pd(OAc)₂, tri-o-tolylphosphine, DMF) to yield 3 (74% yield) .
Conditions : -
Pd(OAc)₂ (1 mol%), P(o-tol)₃, DMF, reflux, 24 h.
Amide Bond Formation
The deprotected amine forms amides via coupling reagents.
Example :
-
HBTU-mediated coupling of 5 (free amine) with carboxylic acids produced guanidine derivatives (7) .
Conditions : -
HBTU, DIPEA, DMF, RT.
Synthetic Pathway Integration
Key steps in synthesizing related compounds include:
Stability and Reactivity Considerations
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate has demonstrated notable antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Antimicrobial Activity
A study revealed that the compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
In vitro assays have shown that this compound inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition leads to a reduction in pro-inflammatory mediators, indicating its potential application in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Effects
These findings suggest that the compound could be developed into therapeutic agents for conditions characterized by chronic inflammation.
Anticancer Potential
Research involving various cancer cell lines has indicated that this compound can induce apoptosis through activation of caspase pathways.
Table 3: Summary of Anticancer Activities
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Apoptosis induction | |
| Lung Cancer | Caspase activation |
This highlights its potential as an anticancer agent, meriting further investigation into its mechanisms and efficacy.
Organic Synthesis Applications
The presence of the Boc group allows for the selective protection and deprotection of amines, making this compound valuable in multi-step organic synthesis processes. It can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring specific functional group manipulations.
Table 4: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Intermediate Synthesis | Used as a building block for larger compounds | |
| Functional Group Protection | Protects amines during reactions |
Case Study 1: Antimicrobial Development
A recent study evaluated the efficacy of this compound against various bacterial strains. Results showed significant growth inhibition at concentrations below 10 μM, indicating its promise as a new antibiotic candidate.
Case Study 2: Anti-inflammatory Research
In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The results indicated a marked decrease in cytokine production when treated with the compound, suggesting its potential role in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride (CAS 1384427-38-6)
This compound (C₁₀H₁₆Cl₂N₂O₂, MW 279.16 g/mol) lacks both the Boc group and the hydroxyl group present in the target compound. Key differences include:
- Amine Protection : The absence of Boc renders the amine group unprotected, increasing reactivity but reducing stability during synthesis.
- Solubility : The dihydrochloride salt form improves water solubility, whereas the Boc-protected target compound is more soluble in organic solvents.
- Applications : The unprotected amine is advantageous for direct coupling reactions but requires careful handling to avoid degradation .
| Property | Target Compound | Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride |
|---|---|---|
| CAS Number | 2059937-32-3 | 1384427-38-6 |
| Molecular Formula | C₁₅H₂₂N₂O₅ | C₁₀H₁₆Cl₂N₂O₂ |
| Functional Groups | Boc, hydroxyl, pyridin-4-yl | Free amine, pyridin-4-yl |
| Solubility | Organic solvents | Water (due to HCl salt) |
Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate
This analog (CAS unspecified, synthesized in ) features:
- Pyridine Substitution : A 5-hydroxypyridin-2-yl group instead of pyridin-4-yl alters electronic and steric properties.
Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-dimethylaminopropenamide
This compound () diverges significantly:
- Functional Groups: Contains cyano and ethoxycarbonyl groups instead of Boc and hydroxyl.
- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it suitable for cyclization reactions to form pyrido[1,2-a]pyrimidin-4-ones .
Biological Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate, a compound derived from serine, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 302.31 g/mol
- CAS Number : 1146954-88-2
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its role as an amino acid derivative. Its structure suggests potential interactions with biological systems, particularly in metabolic pathways and signaling mechanisms.
The compound functions primarily through:
- Inhibition of Enzymatic Activities : It may inhibit certain enzymes involved in metabolic processes, affecting the overall biochemical pathways.
- Modulation of Signaling Pathways : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors and other signaling molecules.
2. In Vitro Studies
Research indicates that compounds similar to this compound can influence physiological activities:
- Amino Acid Derivatives : These compounds have been shown to enhance physical performance and mental acuity, potentially beneficial in stress-related tasks and exercise recovery .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Study on Ergogenic Effects
A study highlighted the ergogenic benefits of amino acid derivatives, noting their influence on anabolic hormone secretion and muscle recovery post-exercise. This compound may share these properties due to its structural similarities .
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be evaluated for similar effects .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- NMR Discrepancies : For diastereomeric mixtures (due to the 3-hydroxy stereocenter), use chiral shift reagents or derivatization with Mosher’s acid to assign configurations .
- LCMS Purity Issues : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting impurities. Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
- Cross-Validation : Compare data with structurally analogous compounds, such as ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanoate, which share similar fragmentation pathways .
What methodologies are recommended for achieving stereoselective synthesis of the 3-hydroxy group?
Q. Advanced Research Focus
- Chiral Catalysis : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to induce enantioselectivity during the addition of pyridin-4-yl groups to α-keto esters .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral bases to resolve racemic mixtures during ester formation .
- Crystallographic Control : Recrystallization from polar solvents (ethanol/water) can enhance diastereomeric excess by leveraging differential solubility .
How can X-ray crystallography be utilized to confirm the absolute configuration of this compound?
Q. Advanced Research Focus
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL for refinement, leveraging the Flack parameter to assign absolute configuration .
- Validation : Compare experimental data with computed Hirshfeld surfaces or DFT-optimized structures to resolve ambiguities in hydrogen bonding or torsion angles .
What strategies are effective in mitigating decomposition during storage and handling?
Q. Basic Research Focus
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or ester .
- Solubility Management : Prepare stock solutions in anhydrous DMSO or THF to avoid water-induced degradation .
- Stability Monitoring : Use LCMS to track degradation products (e.g., free amine from Boc cleavage) over time .
How can computational modeling assist in predicting the compound’s reactivity or biological interactions?
Q. Advanced Research Focus
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with pyridine-recognizing enzymes (e.g., kinases) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization .
- MD Simulations : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Catalyst Loading : Optimize catalyst-to-substrate ratios to minimize costs without compromising yield or ee (enantiomeric excess) .
- Continuous Flow Systems : Implement flow chemistry to enhance mixing and heat transfer during Boc protection or esterification steps .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
How does the pyridin-4-yl moiety influence the compound’s physicochemical properties?
Q. Basic Research Focus
- Polarity : The pyridine ring increases water solubility via hydrogen bonding, but the Boc group counteracts this by adding hydrophobicity .
- Acid-Base Behavior : The pyridine nitrogen (pKa ~5) can protonate under acidic conditions, affecting solubility and reactivity .
- UV-Vis Profile : Pyridine’s conjugated system gives strong absorbance at ~260 nm, useful for quantification via HPLC-UV .
What are the best practices for resolving synthetic by-products, such as regioisomers or overprotected derivatives?
Q. Advanced Research Focus
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water → acetonitrile) to separate regioisomers .
- Selective Deprotection : Treat with TFA in DCM to remove Boc groups without affecting the ester .
- Crystallization Screening : Screen solvents (e.g., ethyl acetate/hexane) to isolate the desired product via differential crystallization .
How can the compound’s stability under physiological conditions be assessed for biological studies?
Q. Advanced Research Focus
- Simulated Fluids : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and monitor degradation via LCMS .
- Metabolite Profiling : Use liver microsomes or hepatocyte assays to identify oxidation or hydrolysis products .
- Stability-Indicating Assays : Develop validated HPLC methods to quantify intact compound and degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
